molecular formula C14H20BrNO2 B14221360 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide CAS No. 564485-69-4

7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide

Cat. No.: B14221360
CAS No.: 564485-69-4
M. Wt: 314.22 g/mol
InChI Key: CQPAPELCZKEESC-UHFFFAOYSA-M
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Description

7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide: is a chemical compound known for its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic amine with a phenylmethoxy group in the presence of a brominating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions, amines.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antiviral activity, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Researchers study its effects on various biological pathways to determine its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-phenylmethoxy-7-oxa-4-azoniaspiro[3.5]nonane

Uniqueness

Compared to similar compounds, 7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide stands out due to its specific substitution pattern and the presence of the bromide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

564485-69-4

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

2-phenylmethoxy-7-oxa-4-azoniaspiro[3.5]nonane;bromide

InChI

InChI=1S/C14H20NO2.BrH/c1-2-4-13(5-3-1)12-17-14-10-15(11-14)6-8-16-9-7-15;/h1-5,14H,6-12H2;1H/q+1;/p-1

InChI Key

CQPAPELCZKEESC-UHFFFAOYSA-M

Canonical SMILES

C1COCC[N+]12CC(C2)OCC3=CC=CC=C3.[Br-]

Origin of Product

United States

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